molecular formula C11H15NO2 B1296916 Ethyl 3-amino-3-phenylpropanoate CAS No. 6335-76-8

Ethyl 3-amino-3-phenylpropanoate

Cat. No. B1296916
CAS RN: 6335-76-8
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenylpropanoate is a compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is ethyl 3-amino-3-phenylpropanoate .


Synthesis Analysis

A short and effective synthesis of ethyl 3- (3-aminophenyl)propanoate has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3- (3-nitrophenyl)propanoic acid by stannous chloride in ethanol .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-3-phenylpropanoate is InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC(C1=CC=CC=C1)N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-phenylpropanoate has a molecular weight of 193.24 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol .

Scientific Research Applications

Ultrasound in Enzymatic Hydrolysis

Ethyl 3-amino-3-phenylpropanoate's enzymatic hydrolysis has been enhanced using ultrasound. This method significantly reduces reaction time without affecting the yield or enantiomeric excess of the products, demonstrating the potential for more efficient processing in pharmaceutical and chemical industries (Ribeiro et al., 2001).

Chiral Catalysis in Drug Research

This compound serves as a crucial intermediate in pharmaceuticals, notably in the production of S-dapoxetine, a treatment for premature ejaculation. Research shows that specific microorganisms, like Methylobacterium Y1-6, can effectively produce S-APA, a key component, from ethyl 3-amino-3-phenylpropanoate, underscoring its importance in biocatalytic processes (Li et al., 2013).

Vibrational Spectra Analysis

The vibrational spectra of derivatives of ethyl 3-amino-3-phenylpropanoate have been extensively studied, providing valuable insights into molecular structures. These studies are vital for understanding the physical and chemical properties of such compounds, which is essential for developing new materials and pharmaceuticals (Kıbrız et al., 2013).

Hydroesterification in Synthesis

Ethyl 3-phenylpropanoate, a derivative of ethyl 3-amino-3-phenylpropanoate, is synthesized via palladium-catalyzed hydroesterification. This method offers high yields and regioselectivity, proving useful in large-scale synthesis of precursors to hydrocinnamic acid, a compound with various industrial applications (Deng et al., 2022).

Biological Activity

Studies have shown that derivatives of ethyl 3-amino-3-phenylpropanoate possess anti-inflammatory and anticonvulsive activities, indicating potential therapeutic applications in medicine (Agababyan et al., 2013).

Fragmentation Studies

Investigations into the fragmentation of ethyl 3-phenylpropanoate radical cations have provided insights into the molecular dynamics and stability of such compounds. This research is crucial for understanding the chemical behavior of pharmaceutical intermediates (Amick et al., 2012).

properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284758, DTXSID40902791
Record name ethyl 3-amino-3-phenylpropanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-phenylpropanoate

CAS RN

6335-76-8
Record name Ethyl β-aminobenzenepropanoate
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Record name Ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Record name ethyl 3-amino-3-phenylpropanoate
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Varga, V Zaharia, M Nógrádi, L Poppe - Tetrahedron: Asymmetry, 2013 - Elsevier
… , cooled to rt, and then chromatographed without any work-up procedure using a mixture of CH 2 Cl 2 –EtOH (7:3, v/v) as eluent to yield (S)- or (R)-ethyl 3-amino-3-phenylpropanoate (S)…
Number of citations: 9 www.sciencedirect.com
Y Li, W Wang, Y Huang, Q Zou, G Zheng - Process Biochemistry, 2013 - Elsevier
… In this study, we used (±)-ethyl-3-amino-3-phenylpropanoate (EAP) as the sole carbon source. Three hundred thirty one microorganisms were isolated from 30 soil samples, and 17 …
Number of citations: 3 www.sciencedirect.com
M Shakeri, K Engström, AG Sandström… - …, 2010 - Wiley Online Library
… ) of the β-amino ester, ethyl 3-amino-3-phenylpropanoate. The temperature of optimum activity of … DKR of ethyl 3-amino-3-phenylpropanoate resulting in 85 % conversion and 89 % ee. …
NN Romanova, II Rybalko, TG Tallo, NV Zyk… - Russian Journal of …, 2012 - Springer
Schiff bases constitute one of the most thoroughly studied and practically important class of organic compounds. Their biological activity is well known. Some Schiff bases inhibit many …
Number of citations: 1 link.springer.com
S Gedey, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2001 - Elsevier
… In the case of ethyl 3-amino-3-phenylpropanoate 1g, the enantiomers were separated on a Chrompack CP-Chirasil-l-Valine column (25 m). For good baseline separation, the unreacted …
Number of citations: 99 www.sciencedirect.com
G Tasnádi, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2008 - Elsevier
An efficient synthesis of β-aryl-β-amino acid enantiomers has been developed via the lipase-catalysed enantioselective hydrolysis of the corresponding racemic ethyl esters in an …
Number of citations: 43 www.sciencedirect.com
RRC Monteiro, JJ Virgen-Ortiz, A Berenguer-Murcia… - Catalysis Today, 2021 - Elsevier
This review intends to present some of the latest studies on the lipase A from Candida antarctica (CALA). This lipase is among the most stable ones and has some capability to attack …
Number of citations: 88 www.sciencedirect.com
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com
O Buß, M Voss, A Delavault, P Gorenflo, C Syldatk… - Molecules, 2018 - mdpi.com
… (S)-ethyl 3-amino-3-phenylpropanoate (2) acetate salt as a brown solution. H NMR (Methanol-d 4 , 300 MHz) δ(ppm): 1.17 (3H, t, 3 J = 9 Hz, CH 2 CH 3 ), 4.57 (1H, dd, 3 J = 9 Hz, 2 J = …
Number of citations: 19 www.mdpi.com
S Wattanasin, B Weidmann, D Roche, S Myers… - Bioorganic & medicinal …, 2001 - Elsevier
… Coupling of 15 with the isocyanate 16, which was derived from racemic ethyl 3-amino-3-phenylpropanoate, gave 17. Deprotection of the t-BOC group, acylation with the bisarylurea acid …
Number of citations: 13 www.sciencedirect.com

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